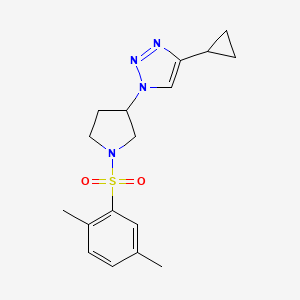

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole" is a novel chemical entity that belongs to the class of pyrrolidines linked to 1,2,3-triazole derivatives. These compounds are of significant interest due to their potential biological activities and their structural complexity, which allows for a wide range of chemical modifications and optimizations for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidines linked to 1,2,3-triazole derivatives has been achieved through click chemistry, utilizing sodium ascorbate and copper (II) sulfate pentahydrate to yield the desired products in excellent yields ranging from 89 to 95% . This method is highly efficient and provides a straightforward approach to access a diverse array of substituted pyrrolidines.

Molecular Structure Analysis

Structural characterization of these compounds has been extensively performed using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, COSY, HMQC, FT-IR, HRMS, and elemental analysis . Additionally, single-crystal X-ray diffraction studies have been conducted to determine the stereochemistry of the compounds, which is crucial for understanding their biological activity and interactions with biological targets.

Chemical Reactions Analysis

The related pyrrolidines linked to 1,2,3-triazoles have been shown to undergo cyclodehydration reactions to form novel pyrrolo[1,2-c][1,2,3]triazoles . This transformation is facilitated by the presence of intermediate triazolyl 1,3-diketones, which can be readily cyclodehydrated to yield the corresponding 3,6-diaryl-4H-pyrrolo[1,2-c][1,2,3]triazol-4-one derivatives. This reaction provides a new synthetic pathway to a class of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been further explored through density functional theory (DFT) studies, which provide insights into the geometry optimization and global reactivity parameters estimated from frontier molecular orbitals . The acid dissociation constants of these compounds have been determined using potentiometric titration, revealing four dissociation constants related to nitrogen atoms for each ligand. These properties are essential for understanding the chemical behavior and potential drug-likeness of the compounds.

Aplicaciones Científicas De Investigación

Synthesis and Anti-proliferative Activity

Novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized through click chemistry, demonstrating significant anti-proliferative activities against human prostate cancer cells. The structure of these compounds was thoroughly characterized using various techniques, including 1H NMR, 13C NMR, and X-ray diffraction. The most reactive compound exhibited notable potential, with one variant showing pronounced anti-proliferative effects by delaying cells at the DNA synthesis phase. This suggests a promising avenue for cancer treatment research, leveraging the unique structural aspects of these compounds (Ince et al., 2020).

Catalytic Synthesis and Chemical Reactivity

The exploration of triazoles in catalytic processes highlights their utility in synthesizing various cyclic compounds. For instance, intramolecular C-H bond activation with triazoles, catalyzed by rhodium, has been shown to yield stereodefined pyrrolidines and related cyclic compounds efficiently. This process showcases the versatility of triazoles in facilitating complex chemical transformations, contributing to the synthesis of compounds with potential pharmaceutical applications (Senoo et al., 2016).

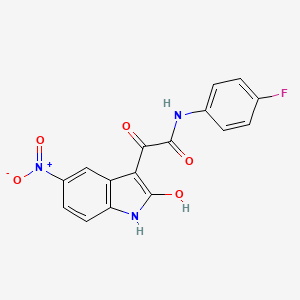

Enzyme Inhibition for Therapeutic Applications

The inhibition of caspase-3 by isatin 1,2,3-triazoles has been studied, identifying potent inhibitors with nanomolar efficacy. This research underlines the potential of triazole derivatives in developing therapeutic agents, especially in pathways related to apoptosis and possibly cancer therapy. Two compounds, in particular, exhibited competitive inhibitory mechanisms against caspase-3, indicating their promise as leads for drug development (Jiang & Hansen, 2011).

Novel Multicomponent Reactions

Triazoles have also been employed in innovative multicomponent reactions, such as the [5 + 2] cycloaddition, to synthesize 1,4-diazepines. This method exemplifies the use of triazoles in creating biologically active compounds through efficient synthetic pathways. The preparation of air-stable azomethine ylides, via rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles, enabled the formation of these compounds, highlighting the potential of triazoles in diversifying synthetic chemistry and drug discovery (Lee et al., 2014).

Antibacterial and Antifungal Potential

Research into sulfone-linked bis heterocycles incorporating triazole elements has revealed promising antimicrobial and cytotoxic properties. Some derivatives demonstrated significant antibacterial activity comparable to standard drugs against specific pathogens. Additionally, certain compounds exhibited noteworthy cytotoxic activity against lung carcinoma cells, underlining the potential of triazole derivatives in developing new antimicrobial and anticancer agents (Muralikrishna et al., 2012).

Propiedades

IUPAC Name |

4-cyclopropyl-1-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-12-3-4-13(2)17(9-12)24(22,23)20-8-7-15(10-20)21-11-16(18-19-21)14-5-6-14/h3-4,9,11,14-15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWEVDELQACLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopropyl-1-(1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3004665.png)

![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![7-(4-chlorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3004670.png)

![N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide](/img/structure/B3004674.png)

![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)